![molecular formula C17H13N3O B14419214 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 82076-01-5](/img/structure/B14419214.png)
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a compound that features a unique combination of an indole ring and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method for synthesizing the oxadiazole ring is the cyclodehydration of diacylhydrazines using reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid . The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclodehydration step and the development of more efficient catalysts for the Fischer indole synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Both the indole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted indole and oxadiazole derivatives depending on the reagents used.
科学研究应用
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
作用机制
The mechanism of action of 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes and viral entry proteins . The indole moiety can interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole ring, are well-known for their roles in biological systems.
Uniqueness
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and development.
属性
CAS 编号 |
82076-01-5 |
|---|---|
分子式 |
C17H13N3O |
分子量 |
275.30 g/mol |
IUPAC 名称 |
5-(1H-indol-3-ylmethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3O/c1-2-6-12(7-3-1)17-19-16(21-20-17)10-13-11-18-15-9-5-4-8-14(13)15/h1-9,11,18H,10H2 |
InChI 键 |
ZWQUTWWYVMDEQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



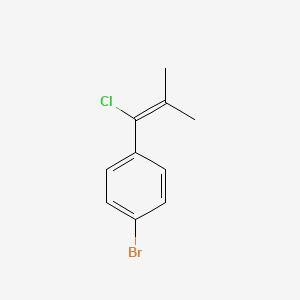
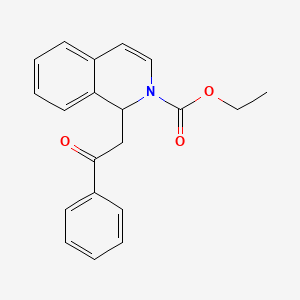
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
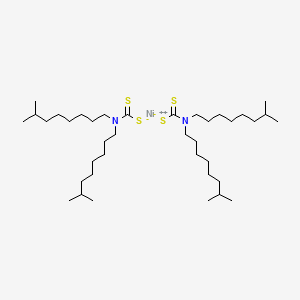
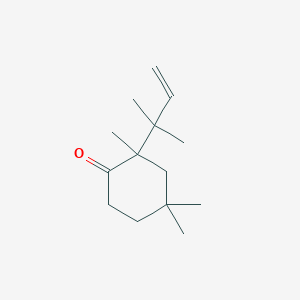
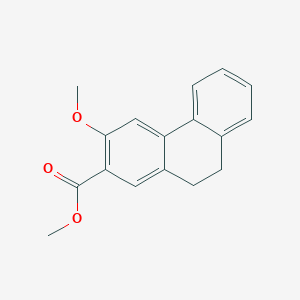
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
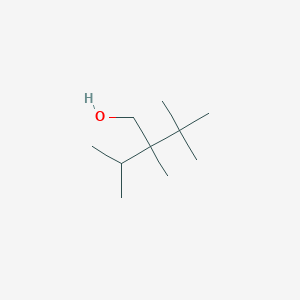

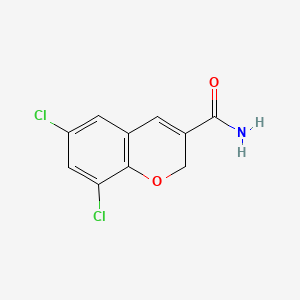
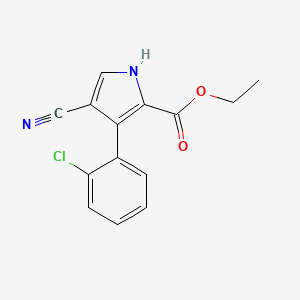
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
